molecular formula C9H8O3 B015094 2-Acetylbenzoic acid CAS No. 577-56-0

2-Acetylbenzoic acid

Cat. No. B015094
CAS RN: 577-56-0
M. Wt: 164.16 g/mol
InChI Key: QDAWXRKTSATEOP-UHFFFAOYSA-N
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Description

2-Acetylbenzoic acid (2-ABA) is an organic compound that is widely used in the fields of organic chemistry and biochemistry. It is an important intermediate in the synthesis of a variety of compounds and has been used in pharmaceuticals, food additives, and in the production of plastics, dyes, and other chemicals. 2-ABA has also been studied for its potential medicinal properties and has been identified as a potential anti-inflammatory and anti-cancer agent.

Scientific Research Applications

  • Synthesis of Biologically Important Compounds : Metwally, Abdel-Wahab, and El‐Hiti (2010) reported that 2-acetylbenzofurans have been successfully synthesized and applied in the synthesis of biologically important compounds, offering valuable insights into their chemistry and applications (Metwally, Abdel-Wahab, & El‐Hiti, 2010).

  • Efficient Synthesis Methods : Barcia et al. (2002) presented a new, efficient method for the synthesis of o-acetylbenzoic acids, which can be used to synthesize 2-hydroxy-3-phenyl-1,4-naphthoquinones and indolo[2,3-b]naphthalene-6 (Barcia et al., 2002).

  • Solid-state 17O NMR Characterization : Kong, Dai, and Wu (2017) explored the solid-state 17O NMR characterization of 2-acylbenzoic acids and warfarin, providing insights into their structures and functions, which has potential implications for drug design and development (Kong, Dai, & Wu, 2017).

  • Herbicidal Effects : Sexton and TEMPLEMAN (1948) observed that 2-Benzoylbenzoic acid and its derivatives show diverse herbicidal effects on various plant species, aiding in understanding the relationship between chemical composition and herbicidal effect (Sexton & TEMPLEMAN, 1948).

  • Controlled Release of Fragrances : Enggist, Rochat, and Herrmann (2001) studied the controlled release of perfumery alcohols by alkaline hydrolysis of 2-formyl- and 2-acetylbenzoates, showing that the rate of benzoate hydrolysis depends on the alcohol's structure (Enggist, Rochat, & Herrmann, 2001).

  • Synthesis of 5-Lipoxygenase Inhibitors : Chemburkar, Anderson, and Reddy (2010) developed an efficient method for synthesizing 2-acetylbenzo(b)thiophene and its derivatives, key intermediates for 5-lipoxygenase inhibitors (Chemburkar, Anderson, & Reddy, 2010).

  • Solid-State Study of Phthalide Form : Dobson and Gerkin (1996) studied the phthalide form of 2-acetylbenzoic acid, which forms puckered ribbons along the c direction without crosslinking to each other (Dobson & Gerkin, 1996).

  • Antitumor Activity : Chua et al. (1999) found that 2-(4-aminophenyl)benzothiazoles, related to this compound, show potent and selective antitumor activity, with metabolism playing a central role in their mode of action (Chua et al., 1999).

properties

IUPAC Name

2-acetylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O3/c1-6(10)7-4-2-3-5-8(7)9(11)12/h2-5H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDAWXRKTSATEOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00206404
Record name 2-Acetylbenzoic acid
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Molecular Weight

164.16 g/mol
Source PubChem
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CAS RN

577-56-0
Record name 2-Acetylbenzoic acid
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Record name 2-Acetylbenzoic acid
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Synthesis routes and methods I

Procedure details

Heating at 80° to 85° C. of the phthalic anhydride (5) derived from (1) with malonic acid in pyridine affords the o-acetylbenzoic acid (6). ##STR15##
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Synthesis routes and methods II

Procedure details

17.8 Parts of o-propionyl-benzoic acid and 11 parts of o-phenylenediamine are heated for 1 hour in 200 parts of chlorobenzene while distilling off water and chlorobenzene. The excess chlorobenzene is then removed in vacuo and the residue is distilled under high vacuum. The destillate solidifies and is recrystallised from a little ethyl acetate. The pure 4b-ethyl-4b,5-dihydro-11H-benzo[4,5]imidazo[2,1-a]isoindol-11-one of the formula ##STR30## melts at 134°. 4b-methyl-4b,5-dihydro-11H-benzo[4,5]imidazo[2,1-a]isoindol-11-one (M.P. 182.5°) is produced in an analogous manner from o-acetylbenzoic acid and o-phenylenediamine.
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Synthesis routes and methods III

Procedure details

(i) Using the method of Preparation 3, phthalic anhydride and malonic acid gave 2-(1'-oxoethyl)benzoic acid (m.p. 110°) and thence 1-hydroxymethyl-2-(1'-hydroxyethyl)benzene (oil)
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Synthesis routes and methods IV

Procedure details

A stirred mixture of phthalic anhydride (compound of formula (XII)) (2.3 kg, 1 eq) (commercially available), malonic acid (compound of formula (XIII)) (389 g) (commercially available) and triethylamine (3.2 L) were heated to 80° C. Further portions of malonic acid (5×389 g; 1.94 kg total) were charged at 15 minute intervals and the reaction mixture maintained at 80° C. for 10 hrs. 4M hydrochloric acid (12.2 L) was charged and the reaction stirred for a further 30 minutes before being cooled to 25° C. and the resulting slurry filtered. The damp cake was washed with water (2×4 L) before being dried in vacuo at 50° C. to give the title compound (1.73 kg, 68%); 1H NMR (400 MHz, CDCl3): δ 1.97 (3H, s, CH3), 4.13 (1H, br s, OH) 7.52-7.63 (2H, m, CH Ar), 7.69-7.73 (1H, t, CH Ar), 7.84-7.86 (1H, d, CH Ar); 13C NMR (100 MHz, CDCl3) δ 26.0, 106.6, 122.1, 125.4, 126.0, 130.5, 134.8, 149.8 and 169.3.
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68%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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